N-(2,4-dimethylphenyl)-1-phenylmethanesulfonamide
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Overview
Description
N-(2,4-dimethylphenyl)-1-phenylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a phenylmethane moiety, with a 2,4-dimethylphenyl substituent. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-1-phenylmethanesulfonamide typically involves the reaction of 2,4-dimethylaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of 2,4-dimethylaniline attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of reaction control, safety, and scalability. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-1-phenylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitrated or halogenated derivatives of the aromatic rings.
Scientific Research Applications
N-(2,4-dimethylphenyl)-1-phenylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)formamide
- 2,4-dimethylaniline
- N-(2,4-dimethylphenyl)-N’-methylformamidine
Uniqueness
N-(2,4-dimethylphenyl)-1-phenylmethanesulfonamide is unique due to its specific structural features, such as the combination of a sulfonamide group with a 2,4-dimethylphenyl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C15H17NO2S |
---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C15H17NO2S/c1-12-8-9-15(13(2)10-12)16-19(17,18)11-14-6-4-3-5-7-14/h3-10,16H,11H2,1-2H3 |
InChI Key |
DPYXDODUBRLZKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2)C |
Origin of Product |
United States |
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